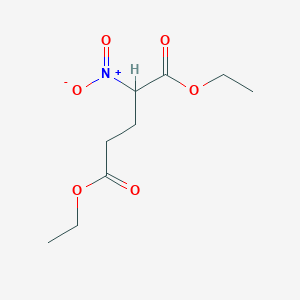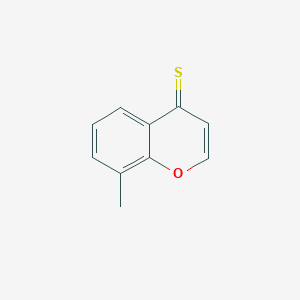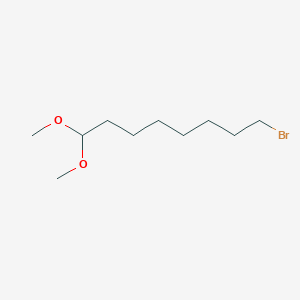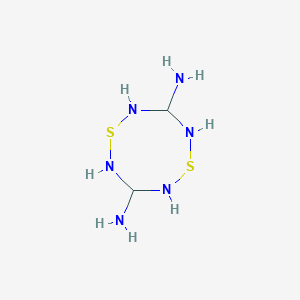
Pentanedioic acid, 2-nitro-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, 2-nitro-, diethyl ester is an organic compound with the molecular formula C9H15NO6 It is a derivative of pentanedioic acid, where two ethyl ester groups and a nitro group are attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentanedioic acid, 2-nitro-, diethyl ester can be synthesized through the esterification of pentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The nitro group can be introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanedioic acid, 2-nitro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Pentanedioic acid, 2-amino-, diethyl ester.
Reduction: Pentanedioic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pentanedioic acid, 2-nitro-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of pentanedioic acid, 2-nitro-, diethyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanedioic acid, diethyl ester: Lacks the nitro group, making it less reactive in certain chemical reactions.
Pentanedioic acid, 2-methyl-, diethyl ester: Contains a methyl group instead of a nitro group, leading to different chemical properties and reactivity.
Uniqueness
Pentanedioic acid, 2-nitro-, diethyl ester is unique due to the presence of both ester and nitro functional groups, which confer distinct reactivity and potential applications. The nitro group enhances its ability to participate in redox reactions, while the ester groups make it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
90609-42-0 |
|---|---|
Formule moléculaire |
C9H15NO6 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
diethyl 2-nitropentanedioate |
InChI |
InChI=1S/C9H15NO6/c1-3-15-8(11)6-5-7(10(13)14)9(12)16-4-2/h7H,3-6H2,1-2H3 |
Clé InChI |
XBRHABNKRGIYCB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(C(=O)OCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Oxan-2-ylidene)methyl]pyrrolidine](/img/structure/B14358613.png)
![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)

![1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one](/img/structure/B14358631.png)



![[2-(2-Phenylcyclopropyl)ethenyl]benzene](/img/structure/B14358659.png)
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)

![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)
![Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate](/img/structure/B14358682.png)
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)

